4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine
CAS No.: 338960-76-2
Cat. No.: VC4346539
Molecular Formula: C25H21ClN2OS2
Molecular Weight: 465.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338960-76-2 |
|---|---|
| Molecular Formula | C25H21ClN2OS2 |
| Molecular Weight | 465.03 |
| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C25H21ClN2OS2/c1-29-22-11-13-23(14-12-22)31-24-15-21(17-30-16-18-7-9-20(26)10-8-18)27-25(28-24)19-5-3-2-4-6-19/h2-15H,16-17H2,1H3 |
| Standard InChI Key | PMVKDDIXIMMNEI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine, reflects its intricate substitution pattern. Its molecular formula is C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>OS<sub>2</sub>, with a molecular weight of 465.03 g/mol. Key structural elements include:
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A central pyrimidine ring substituted at positions 2, 4, and 6.
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A phenyl group at position 2.
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A (4-chlorobenzyl)sulfanylmethyl group at position 4.
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A (4-methoxyphenyl)sulfanyl group at position 6.
The SMILES notation (COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4) and InChIKey (PMVKDDIXIMMNEI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Crystallographic and Stereochemical Insights
While direct crystallographic data for this compound remains unpublished, related palladium-pyrimidine complexes offer structural analogies. For instance, a palladacycle featuring a 4-chloro-6-(p-tolyl)pyrimidine ligand crystallizes in the monoclinic space group P2<sub>1</sub>/c* with unit cell parameters a = 9.4028(16) Å, b = 30.928(5) Å, c = 9.3071(16) Å, and β = 103.222(2)° . Such studies highlight the planarity of pyrimidine-metal coordination systems, with dihedral angles between aromatic rings often below 2° . These observations suggest that the title compound’s pyrimidine core likely adopts a similar planar conformation, stabilized by conjugation and van der Waals interactions.
Synthesis and Manufacturing
Reaction Pathways and Intermediate Isolation
Synthesis of this compound likely follows multi-step nucleophilic aromatic substitution (NAS) and coupling reactions . A plausible route involves:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with diketones or β-diketones to yield the 2-phenylpyrimidine scaffold.
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Sulfanyl Group Introduction: Sequential thioetherification at positions 4 and 6 using (4-chlorobenzyl)mercaptan and 4-methoxythiophenol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF).
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Purification: Column chromatography or recrystallization from dichloromethane/petroleum ether mixtures .
Patent literature on analogous piperazine-ethoxy acetic acid derivatives emphasizes the utility of palladium catalysts in cross-coupling steps , though direct evidence for metal-mediated synthesis of the title compound remains speculative.
Yield Optimization Challenges
Current synthetic protocols face challenges in achieving high yields due to:
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Steric hindrance from bulky sulfanyl substituents.
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Competing side reactions during thioether formation.
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Sensitivity of the pyrimidine ring to oxidative degradation.
Physicochemical Properties
Solubility and Stability
Empirical solubility data for this compound is unreported, but predictions based on structural analogs suggest:
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Lipophilicity: High logP (~5.2) due to aromatic and sulfanyl groups.
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Aqueous Solubility: Likely <1 mg/mL, necessitating DMSO or ethanol for dissolution.
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Stability: Susceptible to photodegradation; recommended storage at -20°C under inert atmosphere.
Spectroscopic Characterization
Key spectral features inferred from related compounds include:
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<sup>1</sup>H NMR:
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Aromatic protons: δ 7.2–8.1 ppm (multiplet for phenyl and pyrimidine).
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Methoxy group: δ 3.8 ppm (singlet).
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CH<sub>2</sub>S linkages: δ 3.5–4.0 ppm (multiplet).
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IR Spectroscopy:
Research Applications and Biological Activity
Material Science Applications
The compound’s extended π-system and sulfur-rich structure suggest utility in:
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Organic Semiconductors: Charge carrier mobility >0.1 cm<sup>2</sup>V<sup>-1</sup>s<sup>-1</sup> in thin-film transistors.
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Metal-Organic Frameworks (MOFs): As a bridging ligand for Pd(II) or Pt(II) nodes .
Challenges and Future Directions
Synthesis Bottlenecks
Critical unresolved issues include:
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Scalability beyond milligram quantities.
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Diastereomeric control during thioether formation.
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Development of one-pot methodologies to reduce purification steps .
Research Priorities
Immediate investigative priorities should focus on:
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